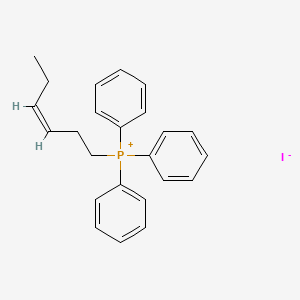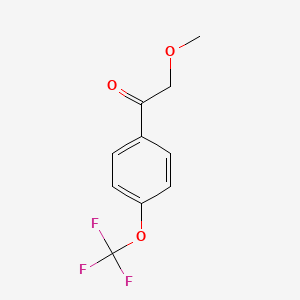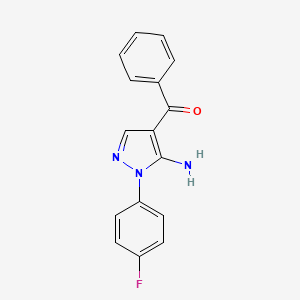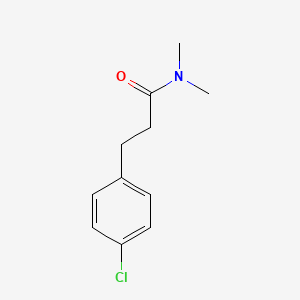
N,N'-(Butane-1,4-diyl)diacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Butane-1,4-diyl)diacrylamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
N,N’-(Butane-1,4-diyl)diacrylamide can be synthesized through the reaction of butane-1,4-diamine with acryloyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N,N’-(Butane-1,4-diyl)diacrylamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N,N’-(Butane-1,4-diyl)diacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers, which are used in various applications such as hydrogels and coatings.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acrylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically used.
Major Products
Cross-linked Polymers: These are the primary products formed during polymerization, used in various industrial applications.
Substituted Acrylamides: These are formed during substitution reactions and can be used as intermediates in organic synthesis.
科学研究应用
N,N’-(Butane-1,4-diyl)diacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and hydrogels.
Biology: It is used in the preparation of bio-compatible materials for drug delivery and tissue engineering.
Industry: It is used in coatings, adhesives, and sealants due to its ability to form strong, durable polymers.
作用机制
The mechanism of action of N,N’-(Butane-1,4-diyl)diacrylamide primarily involves its ability to form cross-linked networks through polymerization . The acrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing mechanical strength and stability to the resulting materials .
相似化合物的比较
Similar Compounds
N,N’-Methylenebisacrylamide: Similar in structure but with a methylene bridge instead of a butane-1,4-diyl bridge.
N,N’-Ethylenebisacrylamide: Contains an ethylene bridge, offering different mechanical properties.
Uniqueness
N,N’-(Butane-1,4-diyl)diacrylamide is unique due to its longer aliphatic chain, which provides greater flexibility and mechanical strength to the polymers formed . This makes it particularly useful in applications requiring durable and flexible materials.
属性
IUPAC Name |
N-[4-(prop-2-enoylamino)butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFLKYTUYKLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)





![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)
